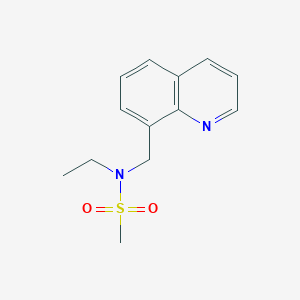![molecular formula C12H13FN2O B7591790 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole](/img/structure/B7591790.png)
1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole, also known as FMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole involves its ability to inhibit specific enzymes involved in cell proliferation, such as cyclin-dependent kinases. By inhibiting these enzymes, 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole can prevent the growth and division of cancer cells. Additionally, 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole has been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole has been found to have antioxidant effects, which can help protect cells from oxidative damage. 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole has also been found to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole in lab experiments is its specificity for targeting specific enzymes involved in cell proliferation. This makes it a potentially useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole in lab experiments is its potential toxicity, which can limit its use in certain experimental systems.
Future Directions
There are several potential future directions for research on 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Additionally, further studies could investigate the potential therapeutic applications of 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole in other diseases, such as neurodegenerative diseases. Finally, research could focus on developing derivatives of 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole with improved efficacy and reduced toxicity.
Synthesis Methods
1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole can be synthesized through a multistep process involving the reaction of 3-fluoro-4-methoxybenzaldehyde with methylhydrazine, followed by the addition of methyl iodide. The resulting intermediate is then subjected to a series of purification steps to obtain the final product.
Scientific Research Applications
1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-9-6-14-15(7-9)8-10-3-4-12(16-2)11(13)5-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJLSAPAVYNGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)

![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)

![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591764.png)

![3-[(4-Methylpyrazol-1-yl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7591766.png)
![2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7591771.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7591777.png)
![N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7591784.png)
![[(2R)-1-(2-methylquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591792.png)